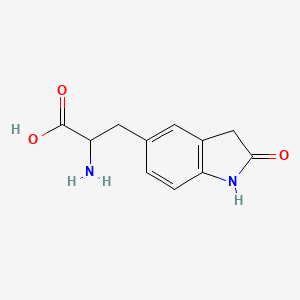

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

Übersicht

Beschreibung

“2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid” is a compound that contains an indole nucleus . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, the synthesis of 2-oxo-2,3-dihydro-1H-imidazo- [1,2-a]indole-6,7-dicarbonitriles from substituted 2-amino-1-hy involves a three-step procedure . Another example is the one-pot transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture to provide 2,4-diamino-5- (5-amino-3-oxo-2,3-dihydro-1 H -pyrazol-4-yl)-5 H -chromeno [2,3- b ]pyridine-3-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1 H, 13 C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the process of synthesizing 2,4-diamino-5- (5-amino-3-oxo-2,3-dihydro-1 H -pyrazol-4-yl)-5 H -chromeno [2,3- b ]pyridine-3-carbonitrile includes Knoevenagel condensation, Pinner reactions, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from its structure. It is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of a similar compound, (2S)-2-Amino-3- [ (3RS)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]propanoic acid, is C11H12N2O4 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity : Schiff bases derived from this compound, synthesized using Tryptophan and various aldehydes, demonstrate significant antimicrobial activity. This includes antibacterial and antifungal properties, as well as anti-tubercular effects, highlighting its potential in combating various microbial infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Crystal Structure Analysis : The crystal structure of this compound has been analyzed, providing insights into its molecular geometry. This information is crucial for understanding its interaction with other molecules and potential applications in material science (Li, Liang, & Tai, 2009).

Synthesis of Conformationally Constrained Analogs : The synthesis of constrained tryptophan analogs involving this compound has been reported. These analogs have potential applications in biochemical research, particularly in studying protein structure and function (Donati, Garzon-Aburbeh, Natalini, Marchioro, & Pellicciari, 1996).

Phospholipase A2α Inhibitors : Indole-based compounds synthesized from this chemical have shown potential as inhibitors of cytosolic phospholipase A2α, which can be significant in medical research, particularly in understanding inflammatory processes (Tomoo et al., 2014).

Antimicrobial and Anti-Inflammatory Applications : Synthesized novel compounds containing this chemical structure have been screened for antimicrobial activity against various bacteria, showing promise in developing new antimicrobial agents. Additionally, their anti-inflammatory activity has been tested, indicating potential in anti-inflammatory therapeutics (Gadegoni & Manda., 2013).

Zukünftige Richtungen

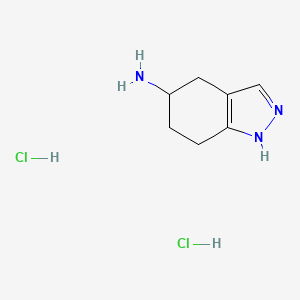

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The resulting compound is a convenient intermediate for various disubstituted 1- (indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

One study found that a compound isolated from the selaginella pulvinata plant, which is similar to the compound , was found to exert potent inhibitory activities on melanoma cell proliferation through increasing apoptosis .

Eigenschaften

IUPAC Name |

2-amino-3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-1-2-9-7(3-6)5-10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQLYRODLADULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CC(C(=O)O)N)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

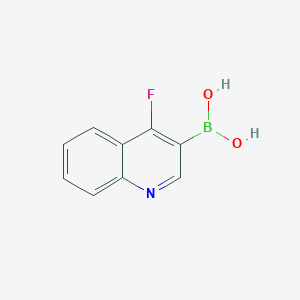

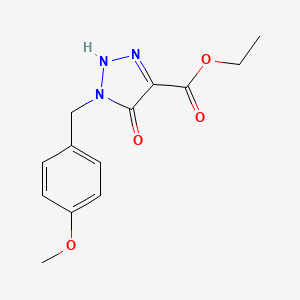

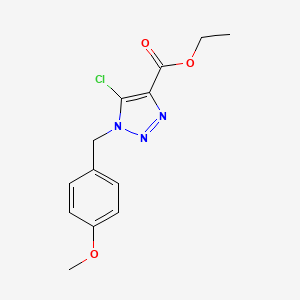

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

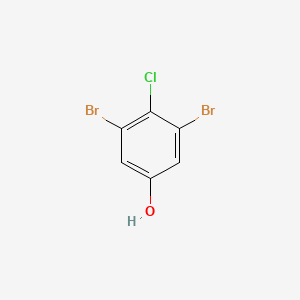

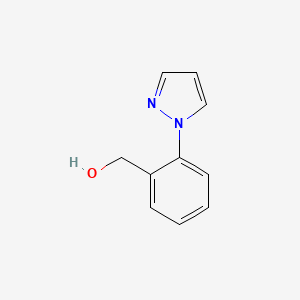

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)